2-Hydroxy-4-nitrobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPXULKSZZACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179349 | |
| Record name | 4-Nitrosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460-58-4 | |
| Record name | 2-Hydroxy-4-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460584 | |
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| Record name | 2460-58-4 | |
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| Record name | 4-Nitrosalicylaldehyde | |
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| Record name | 4-nitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.773 | |
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| Record name | 4-NITROSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94S8EF8NEF | |
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Advanced Synthetic Methodologies for 2 Hydroxy 4 Nitrobenzaldehyde
Established Synthetic Routes and Mechanistic Insights
Direct Nitration of Salicylaldehyde (B1680747)
The most direct and commonly employed method for synthesizing 2-Hydroxy-4-nitrobenzaldehyde is the direct nitration of salicylaldehyde (2-hydroxybenzaldehyde). This electrophilic aromatic substitution reaction capitalizes on the ortho- and para-directing effects of the hydroxyl group on the aromatic ring.
Mechanism and Reaction Conditions: The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). oatext.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile. slideshare.netchemistrylearner.com The nitronium ion then attacks the electron-rich benzene (B151609) ring of salicylaldehyde. The hydroxyl group, being an activating group, directs the substitution primarily to the para position (position 4) relative to it, leading to the formation of this compound. A competing side reaction is the formation of the ortho-isomer, 2-hydroxy-3-nitrobenzaldehyde.
Key parameters that are controlled to optimize the yield and selectivity include:
Temperature: The reaction is maintained at low temperatures, typically between 0–5°C, to minimize the formation of byproducts, such as the 3-nitro isomer and dinitrated products, and to prevent the oxidation of the aldehyde group.
Molar Ratios: A carefully controlled molar ratio of salicylaldehyde to nitric acid, often around 1:1.2, is used to ensure complete nitration while avoiding over-nitration.
Solvent System: In some patented methods, a ternary mixed solvent system of hydrofluoric acid, acetic anhydride (B1165640), and acetic acid has been used to improve the reaction rate at low temperatures and increase the yield of the desired 5-nitrosalicylaldehyde by suppressing the formation of the 3-nitro isomer. google.com
Table 1: Research Findings on Direct Nitration of Salicylaldehyde
| Study/Patent | Key Findings | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pilot Plant Optimization (2023) | Microreactor technology reduced reaction time from 6 hours to 45 minutes. | 82 | 94 | |
| Patent CN102633646A/B | Optimized solvent systems and temperature profiles to reduce by-products. | Not specified | Not specified | |
| General Lab Procedure | Recrystallization from ethanol (B145695)/water for purification. | Not specified | Not specified |
Cinnamic Acid Oxidation Routes
An alternative pathway to this compound involves the oxidative cleavage of a cinnamic acid derivative. This multi-step route begins with the synthesis of 2-hydroxy-4-nitrocinnamic acid.
Synthesis of 2-Hydroxy-4-nitrocinnamic Acid: This precursor can be synthesized through the condensation of 2-nitrophenol (B165410) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide, followed by acidic hydrolysis.
Oxidation to Aldehyde: The synthesized 2-hydroxy-4-nitrocinnamic acid is then subjected to oxidative cleavage. A common oxidizing agent for this step is potassium permanganate (B83412) (KMnO₄) in an acidic medium. google.com The reaction breaks the double bond of the cinnamic acid, yielding this compound and other byproducts. Another method involves the ozonolysis of 4-nitrocinnamic acid, which also results in the formation of 4-nitrobenzaldehyde (B150856). researchgate.netscispace.com
This route can be advantageous as it avoids the regioselectivity issues associated with the direct nitration of salicylaldehyde. However, the multi-step nature and the use of strong oxidizing agents are potential drawbacks.
Protection-Deprotection Strategies
To achieve high purity and avoid unwanted side reactions during nitration, protection-deprotection strategies are often employed. This involves temporarily masking the reactive hydroxyl and/or aldehyde groups of salicylaldehyde.
Mechanism: A common approach involves the protection of the hydroxyl group as an acetate (B1210297) ester. Salicylaldehyde is first acetylated using acetic anhydride to form 2-acetoxybenzaldehyde. This acetylated intermediate is then nitrated under standard conditions. The acetyl group is a less powerful activating group than the hydroxyl group but still directs the nitration to the para position. Following nitration, the acetyl group is removed by basic hydrolysis (e.g., using sodium hydroxide (B78521) in ethanol) to yield the final product, this compound.
Another strategy involves protecting the aldehyde group as a 1,3-dioxolane. This can be achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. After nitration, the dioxolane protecting group is removed by hydrolysis to regenerate the aldehyde functionality. researchgate.net This method has been shown to reduce safety and environmental hazards in the synthesis of nitrobenzaldehydes. researchgate.net
Emerging Methodologies in Sustainable Synthesis
Recent research has focused on developing greener and more sustainable methods for the synthesis of this compound, aiming to reduce the use of harsh reagents and improve efficiency.
Biocatalytic Nitration Approaches
Biocatalysis offers a promising, environmentally friendly alternative to traditional chemical nitration. digitellinc.com This approach utilizes enzymes to catalyze the nitration reaction under mild conditions.
Mechanism and Findings: Engineered nitrotransferases and other enzymes like peroxidases are being explored for their ability to regioselectively nitrate (B79036) aromatic compounds. digitellinc.comjetir.org For instance, horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) and sodium nitrite (B80452) (NaNO₂) can catalyze the oxidative nitration of electron-rich aromatic compounds. digitellinc.comresearchgate.net Cytochrome P450 enzymes, such as P450 TxtE, have also been shown to catalyze aromatic nitration using oxygen and nitric oxide. jetir.orgacs.orgnih.gov
While these methods operate at ambient temperatures and neutral pH, the yields for biocatalytic nitration of salicylaldehyde to this compound are currently suboptimal, typically in the range of 50–55%. Further research is focused on enzyme engineering and process optimization to improve the efficiency of these biocatalytic routes. jetir.orgnih.gov
Table 2: Emerging Sustainable Synthetic Methodologies
| Methodology | Key Features | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Biocatalytic Nitration | Uses engineered nitrotransferases; mild conditions (pH 7, 25°C). | 50-55 | Not specified | |
| Electrochemical Oxidation | Direct oxidation of 2-hydroxy-4-nitrotoluene using Pt electrodes in acidic media. | 65 | 90 |
Electrochemical Oxidation Techniques
Electrochemical methods represent another green approach, offering high selectivity and reducing the need for chemical oxidants.
Mechanism and Findings: The electrochemical synthesis of this compound can be achieved through the direct oxidation of 2-hydroxy-4-nitrotoluene. This process is typically carried out using platinum electrodes in an acidic medium. The yield and purity from this method have been reported to be around 65% and 90%, respectively.
Another approach involves the use of redox mediators to facilitate the oxidation. For example, systems like Mn³⁺/Mn²⁺ or Ce⁴⁺/Ce³⁺ in sulfuric acid have been studied for the mediated anodic oxidation of toluene (B28343) derivatives to their corresponding aldehydes. researchgate.net The use of a biphasic medium, with a mediator like bromate, has also been shown to be effective for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes with high yields. abechem.com These mediated systems can improve reaction kinetics and selectivity but may require regeneration of the mediator. researchgate.net Recent developments in tandem electrochemical-chemical catalysis, using mediators like hypochlorite (B82951) and TEMPO, have achieved high current densities and space-time yields for benzaldehyde (B42025) synthesis. rsc.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy in organic synthesis. The use of this compound as a key building block in such reactions has led to the development of novel heterocyclic structures, particularly coumarin (B35378) derivatives.
A notable example is the stereoselective synthesis of 3,4-dihydro-7-nitrocoumarin derivatives. academie-sciences.fr This is achieved through a four-component condensation reaction involving this compound, Meldrum's acid, 2,6-dimethylphenyl isocyanide, and an alcohol. academie-sciences.fracademie-sciences.fr The reaction proceeds smoothly at room temperature, and interestingly, did not necessitate any specific optimization efforts. academie-sciences.fracademie-sciences.fr The alcohol often serves as both the solvent and a reactant. academie-sciences.fr When solid alcohols are used, dichloromethane (B109758) (CH₂Cl₂) is employed as the solvent. academie-sciences.fr This MCR is highly stereoselective, yielding only the cis diastereoisomer. academie-sciences.fr
The versatility of this reaction was explored using various aliphatic and aromatic alcohols, consistently producing good yields of the corresponding 3,4-dihydro-7-nitrocoumarin derivatives. academie-sciences.fr The general scheme for this reaction is presented below, followed by a table summarizing the results with different alcohols.
Reaction Scheme:
This compound + Meldrum's Acid + 2,6-Dimethylphenyl isocyanide + Alcohol → 3,4-Dihydro-7-nitrocoumarin derivative academie-sciences.fr
Table 1: Synthesis of 3,4-dihydro-7-nitrocoumarins via a Four-Component Reaction academie-sciences.fracademie-sciences.fr
| Entry | Alcohol (Solvent) | Product | Yield (%) |
| 1 | Methanol | Methyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylate | 75 |
| 2 | Ethanol | Ethyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylate | 80 |
| 3 | 2-Propanol | Isopropyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylate | 78 |
| 4 | Benzyl alcohol (in CH₂Cl₂) | Benzyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylate | 70 |
| 5 | Propargyl alcohol (in CH₂Cl₂) | Prop-2-yn-1-yl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylate | 72 |
It is important to note the limitations of substrate scope. In certain MCRs aimed at synthesizing complex heterocyclic systems like triazolochromenes, this compound has been found to be unreactive. This highlights that the successful application of this aldehyde in MCRs is highly dependent on the specific reaction type and conditions.
Optimization of Synthetic Pathways for Research Scale
The optimization of synthetic pathways for this compound at the research scale primarily focuses on improving yield, purity, and efficiency of the most common synthetic route: the direct nitration of salicylaldehyde (2-hydroxybenzaldehyde).
Key parameters that are manipulated for optimization include reaction temperature and purification methods. Controlling the temperature during the nitration of salicylaldehyde is crucial for minimizing the formation of byproducts, particularly the competing ortho-nitration product. Research indicates that maintaining a temperature range of 0–5°C during the addition of the nitrating agent leads to better regioselectivity and a cleaner reaction profile.
Post-synthesis purification is another critical step for obtaining high-purity this compound suitable for research applications. The most effective laboratory-scale purification technique is recrystallization. A solvent system of ethanol and water has been shown to be particularly effective for this purpose, enhancing the final purity of the compound.
The table below summarizes the key optimization parameters for the synthesis of this compound.
Table 2: Optimization Parameters for Laboratory-Scale Synthesis
| Step | Parameter | Recommended Condition | Purpose | Source |
| Nitration | Temperature | 0–5°C | Minimize byproduct formation (ortho-isomer) | |
| Purification | Technique | Recrystallization | Enhance purity | |
| Purification | Solvent System | Ethanol/Water | Effective for high purity | |
| Precursor Synthesis (Reimer-Tiemann) | Solvent | Aqueous ethyl alcohol | Avoid steam distillation, save time/energy | researchgate.net |
Chemical Reactivity and Transformational Studies of 2 Hydroxy 4 Nitrobenzaldehyde
Reaction Mechanisms and Kinetics
The reactivity of 2-Hydroxy-4-nitrobenzaldehyde is a direct consequence of its molecular architecture. The aldehyde group provides a primary site for nucleophilic attack, while the aromatic ring, influenced by the competing effects of the hydroxyl and nitro substituents, can undergo electrophilic substitution.
This compound readily participates in both nucleophilic and electrophilic reactions. The aldehyde's carbonyl carbon is electrophilic and serves as a target for nucleophiles. This electrophilicity is significantly enhanced by the strong electron-withdrawing nature of the nitro group at the para position. Consequently, the compound undergoes nucleophilic addition reactions, such as Knoevenagel condensations and the formation of imines (Schiff bases) and hydrazones, often with greater facility than benzaldehydes lacking this deactivating group. For example, the Knoevenagel condensation between an aldehyde and an active hydrogen compound involves an initial nucleophilic addition (aldol addition) followed by dehydration. rsc.org Studies on the related 4-nitrobenzaldehyde (B150856) show it readily undergoes such condensations with compounds like malononitrile (B47326). rsc.orgrsc.org
The phenolic hydroxyl group can act as a nucleophile, for instance, in etherification reactions. However, this often requires a preliminary protection step to prevent side reactions, after which nucleophilic substitution can be performed, for example, with sodium ethoxide to form an ether.
Electrophilic aromatic substitution on the ring is more complex. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde and nitro groups are deactivating and meta-directing. researchgate.net In this compound, the positions ortho and para to the hydroxyl group are already occupied (by the aldehyde and nitro groups, respectively) or sterically hindered. This complex substitution pattern makes further electrophilic substitution challenging and highly dependent on reaction conditions.
The chemical reactivity of the this compound molecule is dominated by the electronic effects of its hydroxyl (-OH) and nitro (-NO₂) substituents.
Nitro Group (-NO₂): As a powerful electron-withdrawing group (a deactivator), the nitro group reduces the electron density of the aromatic ring through both inductive and resonance effects. This deactivation makes electrophilic aromatic substitution more difficult. However, it significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group, thereby enhancing its reactivity toward nucleophiles in addition reactions like Schiff base and hydrazone formation. nih.gov
Hydroxyl Group (-OH): The hydroxyl group is a strong activating group, donating electron density to the aromatic ring via a resonance effect, which generally facilitates electrophilic aromatic substitution. It is an ortho, para-director. In this specific molecule, the para position is blocked by the nitro group, and one ortho position is occupied by the aldehyde.
Combined Influence and Hydrogen Bonding: The two groups have opposing electronic effects on the aromatic ring's reactivity towards electrophiles. Furthermore, the ortho positioning of the hydroxyl and aldehyde groups allows for the formation of an intramolecular hydrogen bond. This hydrogen bond can influence the compound's physical properties and stabilize its conformation, which in turn can affect reaction rates and pathways.
Hydrazone formation is a condensation reaction between an aldehyde or ketone and a hydrazine (B178648) derivative. The reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by a rate-limiting dehydration step to yield the C=N bond of the hydrazone. nih.gov
Specific kinetic studies detailing the reaction order and rate constants for this compound are not prominently available in the surveyed literature. However, the kinetics can be inferred from studies on analogous compounds. Research on a variety of substituted benzaldehydes demonstrates that electron-withdrawing groups accelerate the rate of hydrazone formation. nih.gov For instance, at a biological pH of 7.4, 4-nitrobenzaldehyde reacts 4.5 times faster than benzaldehyde (B42025) due to the increased electrophilicity of the carbonyl carbon. nih.gov The rate-limiting step at neutral pH is generally the acid-catalyzed breakdown of the tetrahedral intermediate to eliminate water. nih.gov The presence of an ortho-hydroxyl group, as in this compound, can potentially participate in intramolecular catalysis, further influencing the reaction rate. nih.gov
In contrast, detailed kinetic analyses of the related isomer, 3-hydroxy-4-nitrobenzaldehyde, reacting with aniline (B41778) derivatives to form imines (a similar process) have shown the reaction to follow unusual third-order kinetics, with a partial order of two with respect to the aldehyde. nih.govevitachem.com This contrasts with 4-nitrobenzaldehyde, which follows standard second-order kinetics under similar conditions. rsc.org This highlights that the specific positioning of substituents can lead to complex and unexpected kinetic profiles.
Influence of Hydroxyl and Nitro Groups on Aromatic Reactivity
Derivatization Strategies in Organic Synthesis
This compound is a valuable starting material for synthesizing more complex molecules, primarily through reactions involving its aldehyde and nitro functional groups.
The condensation of this compound with primary amines is a common strategy to produce Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. nih.gov The reaction is often carried out by refluxing the reactants in an alcohol solvent, sometimes with the addition of a few drops of an acid catalyst like glacial acetic acid. nih.govmdpi.com The strong electron-withdrawing nitro group facilitates this reaction. mdpi.com These Schiff bases are important ligands in coordination chemistry and serve as intermediates in the synthesis of various bioactive compounds. nih.govmdpi.com
| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Ethanol (B145695) | Reflux, 36 h | Chiral Schiff Base Ligand | mdpi.com |
| p-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol | Condensation with acetic acid catalyst, 3 h | Substituted Benzylideneamino Benzoic Acid | nih.gov |
| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol | Stirring with NaOH catalyst, Reflux 4h | Di-nitro Schiff Base | vjs.ac.vn |
| Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | Ethylene (B1197577) diamine | Water | Reflux, 2.5 h, 70°C | Salen-type Ligand | ijraset.com |
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding 2-hydroxy-4-aminobenzaldehyde, a valuable synthetic intermediate. However, achieving chemoselective reduction of the nitro group without simultaneously reducing the aldehyde group is a significant challenge. researchgate.net The choice of reducing agent and catalyst is critical to control the reaction's outcome.
Strong reducing agents often lead to the reduction of both functional groups. For instance, using bis(pinacolato)diboron (B136004) (B₂pin₂) with NaOH was found to reduce 4-nitrobenzaldehyde to (4-aminophenyl)methanol, indicating a lack of selectivity for the nitro group under those conditions. doi.org In contrast, milder and more selective methods have been developed. Catalytic hydrogenation using supported metal nanoparticles, such as gold (Au) or ruthenium (Ru) on supports like TiO₂ or ZrO₂, can achieve high selectivity for the formation of 4-aminobenzaldehyde (B1209532) from 4-nitrobenzaldehyde. researchgate.netmdpi.com The selectivity is influenced by the metal, the support, and particle size. researchgate.net Other systems, like nickel-containing silicates with isopropanol (B130326) as a hydrogen donor, have also been shown to selectively reduce the nitro group in 2-nitrobenzaldehyde (B1664092), leaving the aldehyde intact. unimi.it
| Substrate | Reagent/Catalyst System | Product | Selectivity Notes | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Au/TiO₂ or Au/ZrO₂ with H₂ | 4-Aminobenzaldehyde | High selectivity to the amine. | researchgate.net |
| 2-Nitrobenzaldehyde | Mesoporous nickel-silicate / Isopropanol / KOH | 2-Aminobenzaldehyde | Selective reduction of the nitro group was achieved. | unimi.it |
| 4-Nitrobenzaldehyde | B₂(OH)₄ / 4,4′-bipyridine | 4-Aminobenzaldehyde | Selective reduction of the nitro group. | doi.org |
| 4-Nitrobenzaldehyde | B₂pin₂ / NaOH | (4-Aminophenyl)methanol | Non-selective; both nitro and aldehyde groups are reduced. | doi.org |
| Substituted Nitroarenes | Iron powder / Acetic Acid | Corresponding Anilines | Classic method for nitro group reduction. Selectivity can be an issue. | rsc.org |
Oxidation Reactions of the Aldehyde Group
The aldehyde functional group in this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2-hydroxy-4-nitrobenzoic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxyl group while retaining the aromatic substitution pattern. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired yield, reaction conditions, and substrate tolerance.
Research has demonstrated that strong oxidizing agents are effective for this transformation. For instance, a patented method describes the use of potassium permanganate (B83412) (KMnO₄) or sodium permanganate (NaMnO₄) to oxidize substituted nitrobenzaldehydes. google.com This type of oxidation typically proceeds under alkaline conditions, followed by acidification to isolate the carboxylic acid product.
Modern organocatalytic methods also present viable alternatives for the oxidation of aromatic aldehydes. N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the aerobic oxidation of aldehydes. beilstein-journals.org In a typical setup, an NHC precatalyst is used in the presence of a base and an oxidizing agent, which can be molecular oxygen, to convert aldehydes like 4-nitrobenzaldehyde into their corresponding carboxylic acids with high efficiency. beilstein-journals.org Another approach involves the use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which has been shown to oxidize 4-nitrobenzaldehyde to 4-nitrobenzoic acid in high yield. lookchemmall.com These methods highlight the ongoing development of more sustainable and selective oxidation protocols.
Table 1: Selected Methods for the Oxidation of the Aldehyde Group
| Oxidizing System | Product | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) or Sodium Permanganate (NaMnO₄) | 2-Hydroxy-4-nitrobenzoic acid | Alkaline conditions, followed by acidification. | google.com |
| N-Heterocyclic Carbene (NHC) / Base / O₂ | 2-Hydroxy-4-nitrobenzoic acid | Organocatalytic system, often in an organic solvent like acetonitrile. | beilstein-journals.org |
| Tetrabutylammonium fluoride (TBAF) | 2-Hydroxy-4-nitrobenzoic acid | Reaction in a solvent like THF or acetonitrile. | lookchemmall.com |
Condensation Reactions with Varied Reagents
The electrophilic carbonyl carbon of this compound makes it an excellent substrate for a wide range of condensation reactions. These reactions are crucial for carbon-carbon and carbon-nitrogen bond formation, leading to a diverse array of more complex molecular architectures, including Schiff bases, hydrazones, and various heterocyclic systems. The presence of the electron-withdrawing nitro group enhances the reactivity of the aldehyde, facilitating nucleophilic attack.
Schiff Base Formation: The reaction with primary amines is a cornerstone of its chemistry, leading to the formation of imines, or Schiff bases. These reactions are typically catalyzed by a few drops of acid and proceed by the condensation of the aldehyde with an amine, eliminating a molecule of water. ijmcmed.org For example, it reacts with various anilines and diamines to produce the corresponding N-substituted imine derivatives. nih.gov
Hydrazone Formation: Similarly, this compound readily condenses with hydrazines and hydrazides to form hydrazones. oatext.com These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction with 2-cyanoacetohydrazide, for instance, yields (E)-N'-(2-hydroxy-4-nitrobenzylidene)-2-cyanoacetohydrazide. oatext.com
Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, catalyzed by a base. Reagents such as malononitrile and ethyl cyanoacetate (B8463686) react with this compound to yield α,β-unsaturated products. ias.ac.inijcps.org These reactions are highly valuable for creating new carbon-carbon double bonds. The use of eco-friendly catalysts like calcined eggshell in aqueous media has been explored for these transformations, highlighting a green chemistry approach. ias.ac.in
Multicomponent Reactions: The compound also participates in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. For instance, a four-component reaction of this compound, Meldrum's acid, an isocyanide, and an alcohol can produce functionalized 3,4-dihydro-7-nitrocoumarin derivatives stereoselectively. academie-sciences.fracademie-sciences.fr Another example is the three-component synthesis of 2-amino-4H-chromene derivatives by reacting the aldehyde with malononitrile and a phenolic compound like resorcinol. rsc.org
Table 2: Condensation Reactions of this compound
| Reagent(s) | Reaction Type | Product Class | Typical Conditions | Reference |
|---|---|---|---|---|
| Primary Amines (e.g., Aniline, Ethylene diamine) | Schiff Base Formation | Imines (Schiff Bases) | Ethanol, catalytic acid, reflux. | nih.govijraset.com |
| Hydrazides (e.g., Benzhydrazide, 2-Cyanoacetohydrazide) | Hydrazone Formation | Hydrazones | Methanol or Ethanol, reflux. | oatext.commdpi.com |
| Active Methylene Compounds (e.g., Malononitrile, Ethyl cyanoacetate) | Knoevenagel Condensation | Substituted Alkenes | Base catalyst (e.g., Ni(NO₃)₂, calcined eggshell), often in aqueous media or solvent-free. | ias.ac.inijcps.org |
| Meldrum's acid, Isocyanide, Alcohol | Multicomponent Reaction | Dihydrocoumarins | Room temperature, various solvents (e.g., Methanol, Dichloromethane). | academie-sciences.fracademie-sciences.fr |
| Malononitrile, Resorcinol | Multicomponent Reaction | 2-Amino-4H-chromenes | Catalyst (e.g., POPI), ball milling at ambient temperature. | rsc.org |
Intramolecular Interactions and Their Influence on Reactivity
The chemical behavior of this compound is not solely dictated by the individual properties of its functional groups but is significantly modulated by interactions between them within the molecule.
Intramolecular Hydrogen Bonding Effects
A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the ortho-hydroxyl group and the oxygen atom of the adjacent aldehyde group. This interaction has profound consequences for the molecule's conformation, stability, and chemical reactivity.
Enhanced Electrophilicity and Reactivity: The intramolecular hydrogen bond polarizes the carbonyl group (C=O), increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group more susceptible to nucleophilic attack. Consequently, this compound exhibits heightened reactivity in condensation reactions, such as the formation of Schiff bases and hydrazones, compared to analogues where such hydrogen bonding is absent. The hydrogen bond can also stabilize the transition state during nucleophilic addition, lowering the activation energy of the reaction.
Conformational Rigidity and Crystal Packing: The hydrogen bond locks the molecule into a planar conformation, which influences its crystal packing and physical properties. This intramolecular interaction contributes to the compound's thermal stability. In contrast to isomers like 4-hydroxybenzaldehyde, which favor intermolecular hydrogen bonding and have higher water solubility, the intramolecular bond in this compound leads to reduced solubility in polar solvents.
Modulation of Acidity: The involvement of the hydroxyl group in hydrogen bonding affects its acidity (pKa). By withdrawing electron density, the hydrogen bond can influence the ease of deprotonation of the phenolic proton, a factor that can be relevant in base-catalyzed reactions.
Coordination Chemistry and Ligand Design with 2 Hydroxy 4 Nitrobenzaldehyde Derivatives
Development of Schiff Base Ligands for Metal Complexation
Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. Derivatives of 2-hydroxy-4-nitrobenzaldehyde are particularly effective as ligands due to the presence of the phenolic oxygen and the imine nitrogen, which can act as donor atoms to form stable chelate rings with metal ions.
The synthesis of Schiff base ligands derived from 2-hydroxy-nitrobenzaldehyde isomers is generally a straightforward one-pot condensation reaction. bendola.commdpi.com Typically, the aldehyde is dissolved in an appropriate solvent, such as ethanol (B145695), and refluxed with a primary amine for several hours. bendola.commdpi.com In some cases, a few drops of an acid, like glacial acetic acid, are added to catalyze the reaction. ijmcmed.orgnih.gov The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization from a suitable solvent like hot ethanol. bendola.com
For instance, a Schiff base ligand was synthesized by refluxing an ethanolic solution of 2-hydroxy-5-nitrobenzaldehyde (B32719) with 8-aminoquinoline (B160924) for three hours. The resulting orange crystalline product was obtained in an 83% yield after cooling, evaporation of the solvent, and washing with cold ethanol. bendola.com Similarly, chiral Schiff base ligands have been prepared by reacting nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol, yielding products after 30-36 hours of reflux. mdpi.com
The characterization of these ligands is comprehensively performed using various analytical and spectroscopic techniques.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized ligand by comparing the experimentally found percentages of carbon, hydrogen, and nitrogen with the calculated values. mdpi.com
Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the formation of the Schiff base. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, coupled with the appearance of a new strong band in the region of 1600-1630 cm⁻¹, is characteristic of the C=N (azomethine) group formation. ijmcmed.orgorientjchem.org The presence of a broad band for the phenolic -OH group is also a key feature. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the diamagnetic ligands. In ¹H NMR, a characteristic singlet appears in the δ 8.0-10.0 ppm range, corresponding to the azomethine proton (-CH=N-). orientjchem.orgias.ac.in The signal for the phenolic proton (-OH) is often observed at a downfield chemical shift, sometimes as low as δ 13.4 ppm. ias.ac.in
The following table summarizes the synthesis and key characterization data for a representative Schiff base ligand.
| Ligand Synthesis & Characterization | Details |
| Reactants | 2-Hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline bendola.com |
| Solvent | Absolute Ethanol bendola.com |
| Conditions | Reflux for 3 hours bendola.com |
| Yield | 83% bendola.com |
| Appearance | Crystalline orange product bendola.com |
| Key IR Bands (cm⁻¹) | Disappearance of C=O (aldehyde) and N-H (amine); Appearance of C=N (azomethine) orientjchem.org |
| Key ¹H NMR Signals (ppm) | Singlet for -CH=N- proton (δ 8.0-10.0); Singlet for phenolic -OH proton (δ ~13.0) orientjchem.orgias.ac.in |
Schiff base ligands derived from this compound are versatile chelators, capable of coordinating to metal ions in various modes. The most common coordination involves the nitrogen atom of the azomethine group and the oxygen atom from the deprotonated phenolic hydroxyl group, forming a stable six-membered chelate ring. bendola.com Depending on the structure of the amine precursor, these ligands can be bidentate, tridentate, or even tetradentate.
Bidentate Coordination: Many Schiff bases of 2-hydroxy-nitrobenzaldehyde act as bidentate ligands (NO donor set). For example, a ligand derived from 4-nitrobenzaldehyde (B150856) and 2-amino-3-hydroxypyridine (B21099) was found to coordinate in a bidentate fashion, leading to octahedral complexes with a 1:2 metal-to-ligand ratio. naturalspublishing.com
Tridentate Coordination: If the amine part of the ligand contains an additional donor atom, tridentate coordination is possible. A Schiff base synthesized from 2-((4-oxopentan-2-ylidene)amino)benzoic acid was reported to act as a binegative tridentate chelator, coordinating through the azomethine nitrogen, a deprotonated carboxylate oxygen, and an enolized carbonyl oxygen. bohrium.com
Helicate Formation: More complex structures can also be formed. A ligand from 2-hydroxy-5-nitrobenzaldehyde and 4,4′-methylenedianiline was shown to form triply-stranded dinuclear helicates with Mn(II) and Ni(II). rsc.org In these structures, three ligand strands, each providing a bidentate NO coordination pocket, wrap around two metal centers, resulting in an N₃O₃ coordination sphere for each metal ion. rsc.org
Synthesis and Characterization of Ligands
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with these Schiff base ligands is typically achieved by reacting the pre-synthesized ligand with a metal salt (e.g., chlorides, acetates, or sulphates) in a suitable solvent like ethanol or methanol. bendola.comias.ac.in The resulting complexes often precipitate and can be collected by filtration.
Elemental analysis is a fundamental technique to determine the stoichiometry of the synthesized metal complexes. By comparing the calculated and experimentally found percentages of C, H, N, and sometimes the metal itself, the ratio of metal to ligand in the complex can be established. bendola.commdpi.com This data, combined with other analytical methods like thermogravimetric analysis (TGA), helps in confirming the proposed molecular formula, including the presence of coordinated or lattice solvent molecules. bendola.com
For example, studies have frequently reported a 1:2 metal-to-ligand stoichiometry for complexes with bidentate Schiff bases, leading to general formulas like [M(L)₂]. orientjchem.orgnaturalspublishing.com In other cases, 1:1 stoichiometries are found, particularly with tridentate or tetradentate ligands. bohrium.com
The table below presents representative elemental analysis data for a Co(II) complex derived from a 2-hydroxy-5-nitrobenzaldehyde Schiff base, confirming its stoichiometry.
Table: Elemental Analysis Data for [Co(L)₂(H₂O)₂] where L is the Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline. bendola.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 58.28 | 58.10 |
| H | 3.67 | 3.59 |
This data supports the proposed molecular formula and a 1:2 metal-to-ligand ratio.
Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion and for probing the structure of the complex.
IR Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination. A significant shift in the stretching frequency of the azomethine group (ν(C=N)), typically to a lower wavenumber (by 10-25 cm⁻¹), indicates the coordination of the imine nitrogen to the metal center. orientjchem.orgscirp.org Furthermore, the disappearance or shift of the phenolic ν(O-H) band and a shift in the phenolic ν(C-O) band confirm the deprotonation and coordination of the hydroxyl oxygen. The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds. orientjchem.orgscirp.org
Table: Key IR Spectral Shifts Upon Complexation (cm⁻¹)
| Functional Group | Free Ligand (Typical) | Metal Complex (Typical) | Inference |
|---|---|---|---|
| Phenolic O-H | ~3300 (broad) | Absent or shifted | Deprotonation and coordination of phenolic oxygen |
| Azomethine C=N | ~1613-1620 | ~1574-1610 (Shift to lower frequency) | Coordination of azomethine nitrogen orientjchem.org |
| Metal-Nitrogen (M-N) | Absent | ~500-600 | Formation of M-N bond orientjchem.org |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the ligand, show shifts in the intraligand π→π* and n→π* transition bands. More importantly, the appearance of new, lower-energy bands in the visible region, which are assigned to d-d transitions, provides information about the coordination geometry of the metal ion. bendola.comresearchgate.net For instance, the position and number of d-d bands can help distinguish between octahedral, tetrahedral, and square planar geometries for many transition metal complexes. bendola.com
ESR Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Electron Spin Resonance (ESR) spectroscopy is a powerful tool. The calculated g-values (g∥ and g⊥) from the spectrum can provide insights into the nature of the metal-ligand bond and the electronic ground state of the metal ion. bendola.com For example, a g∥ value of less than 2.3 for a Cu(II) complex suggests a significant covalent character in the metal-ligand bond. bendola.com
The most definitive method for determining the precise three-dimensional structure of a coordination complex is single-crystal X-ray diffraction (SCXRD). This technique provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. rsc.orgmdpi.com
Several crystal structures of complexes derived from 2-hydroxy-nitrobenzaldehyde analogues have been reported. For instance, the SCXRD study of molybdenum complexes with an aroyl hydrazone ligand from 2-hydroxy-5-nitrobenzaldehyde confirmed their molecular structures, revealing a distorted octahedral geometry around the Mo(VI) center. mdpi.com
In another study, the structures of two 3D coordination polymers, K₂[Mn(II)₂(L)₃] and K₂[Ni(II)₂(L)₃], built from a Schiff base of 2-hydroxy-5-nitrobenzaldehyde, were determined by SCXRD. rsc.org The analysis revealed that the complexes are isostructural, crystallizing in the C2/c space group. The structure consists of dianionic, triply-stranded helicate units where each metal ion is in an N₃O₃ coordination environment. The study provided precise metal-ligand bond lengths and the distance between the two metal centers in the dinuclear helicate (approximately 11.26 Å). rsc.org These detailed structural insights are crucial for understanding the properties and potential applications of these materials.
Table: Representative Crystallographic Data for K₂[Mn(II)₂(L)₃]·MeOH. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Mn-O Bond Lengths (Å) | 2.126 - 2.181 |
| Mn-N Bond Lengths (Å) | 2.278 - 2.316 |
| Mn···Mn Distance (Å) | 11.257(2) |
| Coordination Geometry | Distorted Octahedral (N₃O₃) |
Spectroscopic Characterization of Metal Complexes
Catalytic Applications of this compound-Derived Metal Complexes
Metal complexes incorporating ligands derived from nitro-substituted hydroxybenzaldehydes have demonstrated significant potential as catalysts in various organic transformations. The electronic influence of the nitro group and the specific geometry imposed by the ligand framework are key to their catalytic efficacy.
Ligands derived from substituted nitrobenzaldehydes are instrumental in forming catalytically active complexes for oxidation reactions. For instance, nanosized copper and nickel Schiff-base complexes have shown remarkable activity in the selective oxidation of alcohols.
Detailed research has explored the catalytic oxidation of benzyl (B1604629) alcohol using nanosized Cu(II) and Ni(II) complexes derived from the condensation of 2-amino-3-hydroxypyridine with 4-nitrobenzaldehyde. mdpi.com In a study, the oxidation of benzyl alcohol to benzaldehyde (B42025) using a copper complex (ahpnbCu) in a hydrogen peroxide/dimethylsulfoxide medium at 70°C for 2 hours resulted in a 94% yield with 100% selectivity. mdpi.com The mechanism is believed to involve the transfer of oxygen from H₂O₂ to the substrate, a process facilitated more readily by copper complexes than their nickel counterparts. mdpi.com
Similarly, molybdenum complexes with aroylhydrazone ligands derived from 2-hydroxy-5-nitrobenzaldehyde have been tested as catalysts for the epoxidation of alkenes. mdpi.com A water-coordinated mononuclear molybdenum complex, [MoO₂(L)(H₂O)], demonstrated 83% conversion of cyclooctene (B146475) with 73% selectivity towards the corresponding epoxide. mdpi.com The same catalyst achieved a 92% conversion of linalool. mdpi.com These findings highlight the potential of such systems in selective oxidation processes.
Table 1: Catalytic Performance in Oxidation Reactions
| Catalyst/Ligand Source | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Source(s) |
|---|---|---|---|---|---|---|
| Cu(II)-Schiff base of 4-nitrobenzaldehyde | Benzyl Alcohol | H₂O₂ | Benzaldehyde | 94 | 100 | mdpi.com |
| [MoO₂(L)(H₂O)] from 2-hydroxy-5-nitrobenzaldehyde | cis-Cyclooctene | TBHP | Cyclooctene oxide | 83 | 73 | mdpi.com |
| [MoO₂(L)(MeOH)] from 2-hydroxy-5-nitrobenzaldehyde | cis-Cyclooctene | TBHP | Cyclooctene oxide | 73 | 65 | mdpi.com |
Beyond oxidation, metal complexes and coordination polymers derived from nitrobenzaldehydes catalyze a range of other important chemical reactions, including carbon-carbon bond-forming reactions.
Coordination polymers have been successfully employed as heterogeneous catalysts for the cyanosilylation of aldehydes. For example, specific one-dimensional coordination polymers have been tested for the reaction between 4-nitrobenzaldehyde and trimethylsilyl (B98337) cyanide (TMSCN), yielding 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile. researchgate.net The efficiency of these catalysts is often attributed to the presence of unsaturated coordination sites on the metal centers. researchgate.net In another study, coordination polymers of zinc and cadmium were used to catalyze the cyanosilylation of various substituted aromatic aldehydes, including 4-nitrobenzaldehyde, which showed a high yield of 99% under microwave-assisted, solvent-free conditions. mdpi.com
The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, has also been catalyzed by such materials. A homochiral 1D metal-organic coordination polymer based on a copper(II) complex demonstrated catalytic activity in the Henry reaction between p-nitrobenzaldehyde and nitromethane. mdpi.com Furthermore, the catalytic reduction of nitrobenzaldehyde derivatives to less toxic and more useful aminobenzyl alcohols has been achieved using silver nanoparticles embedded in smart microgels, showcasing the versatility of these catalytic systems. researchgate.netrsc.org
Table 2: Performance in Other Catalytic Transformations
| Catalyst/System | Reaction Type | Substrate(s) | Product | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| Zinc Coordination Polymer | Cyanosilylation | 4-Nitrobenzaldehyde, TMSCN | Cyanohydrin derivative | 99 | mdpi.com |
| Cadmium Coordination Polymer | Cyanosilylation | 4-Nitrobenzaldehyde, TMSCN | Cyanohydrin derivative | 89 | mdpi.com |
| 1D Coordination Polymers | Cyanosilylation | 4-Nitrobenzaldehyde, TMSCN | 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | High | researchgate.net |
| Copper(II) Coordination Polymer | Henry Reaction | p-Nitrobenzaldehyde, Nitromethane | (1R,2S)-1-(4-nitrophenyl)-2-nitroethanol | Active | mdpi.com |
Oxidation Catalysis
Advanced Materials and Coordination Polymers
The ability of this compound derivatives to form well-defined, stable structures with metal ions has led to their use in creating advanced materials and coordination polymers. These materials are of great interest due to their unique structural, magnetic, and potential functional properties.
Research has shown that Schiff base ligands derived from 2-hydroxy-5-nitrobenzaldehyde can form complex, three-dimensional coordination polymers. rsc.orgrsc.org For instance, dinuclear helicate units of manganese (Mn(II)) and nickel (Ni(II)) self-assemble into robust 3D frameworks. rsc.orgrsc.org In these structures, the nitro groups play a crucial role in the assembly process, coordinating to potassium ions that act as nodes, linking the helicate connectors into a stable, intricate architecture. rsc.orgrsc.org The resulting materials exhibit interesting magnetic properties, such as weak antiferromagnetic exchange in the manganese complex. rsc.orgrsc.org
The design of these polymers is highly intentional. The bidentate coordination pockets of the Schiff base ligands direct the wrapping of three ligand strands around two metal centers, creating a specific N₃O₃ coordination sphere. rsc.org This precise control over the molecular architecture is fundamental to tuning the physicochemical properties of the resulting materials. Coordination polymers derived from related nitroaldehydes have also been designed as catalysts, demonstrating that the material's structural properties can be directly linked to its function. researchgate.netmdpi.commdpi.com The development of such materials showcases the utility of nitro-substituted hydroxybenzaldehydes as building blocks for functional solid-state materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules. For derivatives of benzaldehyde (B42025), including nitro and hydroxy substituted compounds, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide excellent agreement with experimental data for both molecular geometry and vibrational frequencies. niscpr.res.in
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), provides information about the molecule's excitability and its ability to absorb light. schrodinger.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| DFT/B3LYP/6-31G+(d) (for a related system) | - | - | ~3.28 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net In molecules containing nitro and hydroxyl groups, NBO analysis can reveal significant charge transfer interactions that contribute to the molecule's stability.
For example, in a study of 2-Hydroxyl-5-Nitrobenzaldehyde, NBO analysis showed that lone pair orbitals of oxygen atoms act as donors, while antibonding orbitals of the nitro and phenyl groups act as acceptors, leading to intramolecular charge transfer and stabilization of the molecule. researchgate.net Similar interactions are expected in 2-Hydroxy-4-nitrobenzaldehyde, where the delocalization of electron density between the oxygen lone pairs of the hydroxyl and nitro groups and the π-system of the benzene (B151609) ring plays a crucial role in its electronic properties.
Key findings from NBO analysis on a related compound, 2-Hydroxyl-5-Nitrobenzaldehyde, revealed stabilization energies of 160.60 kcal/mol and 30.55 kcal/mol due to specific donor-acceptor interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In aromatic aldehydes with electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl group, the MEP map reveals distinct regions of varying electrostatic potential. Typically, the area around the oxygen atoms of the nitro and carbonyl groups exhibits a negative potential (often colored red or yellow), indicating a high electron density. researchgate.netnih.gov Conversely, the region around the hydroxyl proton and the aldehyde proton shows a positive potential (often colored blue), indicating an electron-deficient area. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Fukui Function Analysis for Reactivity Prediction
The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.
For aromatic systems containing nitro groups, the Fukui function can be complex. mdpi.com Generally, regions with a high value of the Fukui function corresponding to electron addition (f+) are indicative of sites prone to nucleophilic attack, while regions with a high value for electron removal (f-) suggest sites for electrophilic attack. tandfonline.com Studies on nitroaromatic compounds have shown that the nitro group significantly influences the local reactivity of the atoms within the molecule. mdpi.com This analysis, in conjunction with MEP mapping, provides a comprehensive picture of the chemical reactivity of this compound.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies solely focused on this compound are not extensively documented in the provided search results, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For related compounds, MD simulations have been employed to understand their interactions with biological systems, such as proteins. iaea.org
For instance, in a study of 5-hydroxy-2-nitrobenzaldehyde, MD simulations were used alongside molecular docking to investigate its potential as an analeptic agent. iaea.org Such simulations can provide insights into the stability of ligand-protein complexes, the nature of intermolecular interactions, and the conformational changes that occur upon binding. These computational approaches are instrumental in fields like drug design and materials science. researchgate.net
Spectroscopic Characterization and Analytical Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-hydroxy-4-nitrobenzaldehyde. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.
Theoretical and experimental studies on nitrobenzaldehydes provide a basis for assigning the observed vibrational frequencies. niscpr.res.in For 4-nitrobenzaldehyde (B150856), a very strong FT-IR band for the C=O stretching vibration of the aldehyde group is observed at 1708 cm⁻¹. niscpr.res.in The C-H stretching mode of the aldehyde group is assigned a band around 2858 cm⁻¹. niscpr.res.in The aromatic C-H in-plane bending modes for p-substituted benzenes are expected in the 750-1300 cm⁻¹ region. niscpr.res.in
Key FT-IR Spectral Data for this compound and Related Compounds:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 4-Nitrobenzaldehyde | Reference |
| Aldehyde C=O Stretch | 1708 (very strong) | niscpr.res.in |
| Aldehyde C-H Stretch | 2858 | niscpr.res.in |
| Aromatic C-H In-plane Bending | 750-1300 | niscpr.res.in |
This table presents data for the closely related 4-nitrobenzaldehyde to provide context for the expected vibrational modes in this compound.
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-nitrobenzaldehyde, a related compound, a Fourier Transform (FT) Raman band at 2858 cm⁻¹ is assigned to the C-H stretching mode of the aldehyde group. niscpr.res.in A complete vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), is crucial for the accurate assignment of all Raman active modes for this compound. niscpr.res.inresearchgate.net
Key FT-Raman Spectral Data for 4-Nitrobenzaldehyde:
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |
| Aldehyde C-H Stretch | 2858 | niscpr.res.in |
This table shows data for 4-nitrobenzaldehyde, a structurally similar compound, to infer the Raman characteristics of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework.
Similarly, the ¹³C NMR spectrum of this compound would display unique resonances for each carbon atom, including the carbonyl carbon of the aldehyde group, the carbon atoms of the benzene (B151609) ring, and the carbons bearing the hydroxyl and nitro groups.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. A study on nitrobenzaldehyde isomers revealed that their spectra are characterized by weak transitions around 350 nm, a band of intermediate intensity near 300 nm, and strong absorptions around 250 nm. uni-muenchen.de These are attributed to n→π* transitions of the nitro and aldehyde groups, and π→π* excitations within the aromatic system, respectively. uni-muenchen.de The presence of the hydroxyl group in this compound is expected to influence these transitions.
The fluorescence properties of this compound have been noted, particularly its use in forming fluorescent compounds for research applications. biosynth.com
Typical UV-Vis Absorption Bands for Nitrobenzaldehyde Isomers:
| Wavelength (nm) | **Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) ** | Transition Type | Reference |
| ~350 | ~100 | n→π | uni-muenchen.de |
| ~300 | ~1000 | π→π | uni-muenchen.de |
| ~250 | ~10000 | π→π* | uni-muenchen.de |
This table provides generalized data for nitrobenzaldehyde isomers to illustrate the expected electronic transitions.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₅NO₄), the expected molecular weight is approximately 167.12 g/mol . biosynth.comscbt.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation pattern, which shows peaks at lower mass-to-charge ratios (m/z), provides structural information by revealing how the molecule breaks apart. For instance, data for the related 4-hydroxy-2-nitrobenzaldehyde (B1583022) shows a prominent peak at m/z 137. nih.gov
UV-Visible Spectroscopy and Optical Properties
Solid-State Characterization
The arrangement of molecules in the solid state is investigated using techniques such as X-ray crystallography. This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For derivatives of similar compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) 2,4-dinitrophenylhydrazone, single-crystal X-ray diffraction has been used to determine the molecular structure, including the planarity of the molecule and the presence of intramolecular hydrogen bonds. nih.gov Such studies reveal that the molecules can pack in layers, linked by intermolecular interactions. nih.gov Hirshfeld surface analysis is another computational tool used to probe and quantify intermolecular interactions in the crystal structure of related compounds. researchgate.net For 3-hydroxy-4-nitrobenzaldehyde, single-crystal X-ray diffraction (SCXRD) is noted as an effective technique for resolving its solid-state structure.
Research on Biological Activities and Mechanisms
Antimicrobial Properties
2-Hydroxy-4-nitrobenzaldehyde demonstrates significant antimicrobial properties, with studies indicating its ability to inhibit the growth of various pathogenic bacteria and fungi. This has positioned the compound as a candidate for the development of new antimicrobial therapies.
The compound has shown considerable antibacterial potential, especially against resistant bacterial strains. Detailed investigations have centered on its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the disruption of the bacterial cell membrane, leading to the breakdown of biofilm formations. Research has noted that this compound can dislodge a significant portion of pre-formed MRSA biofilms. Furthermore, studies have observed a synergistic effect when this compound is used in combination with the antibiotic tetracycline, enhancing the sensitivity of MRSA to treatment.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Observed | Mechanism of Action |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibition and biofilm disruption. | Disruption of bacterial cell membrane. |
| Staphylococcus aureus | Data not available in cited sources. | Data not available in cited sources. |
| Escherichia coli | Data not available in cited sources. | Data not available in cited sources. |
In addition to its antibacterial effects, this compound exhibits antifungal properties. Research has demonstrated its efficacy against the fungus Fusarium graminearum, a significant pathogen affecting cereal crops. The compound's antifungal action is attributed to its ability to destroy fungal cell membranes and inhibit the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin crucial for the fungus's growth on wheat.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Activity Observed | Mechanism of Action |
|---|---|---|
| Fusarium graminearum | Growth and toxin production inhibition. | Destruction of cell membranes and inhibition of deoxynivalenol (DON) biosynthesis. |
Antibacterial Activity Against Bacterial Strains (e.g., MRSA, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)
Anticancer Potential and Cell Signaling Interactions
Emerging research has identified this compound as a compound with potential applications in cancer therapy. Its anticancer activity is believed to stem from its ability to interact with specific cellular signaling pathways that are critical for the proliferation and survival of cancer cells. smolecule.com
Studies suggest that this compound can react with kinase receptors within cancer cells. smolecule.com Kinase receptors are crucial components of signaling pathways that regulate cell growth, differentiation, and metabolism. By interacting with these receptors, the compound can interfere with the signals that drive cancer cell proliferation. smolecule.com The development of macrocyclic compounds derived from this compound has been specifically aimed at targeting kinases like Fms-like Tyrosine Kinase-3 (FLT3) for cancer treatment. datapdf.com
The interaction between this compound and kinase receptors is reported to trigger oxidative carbonylation. smolecule.com This process involves the introduction of carbonyl groups (ketones or aldehydes) onto proteins, which is a form of oxidative stress. This modification can alter the function of cellular proteins and disrupt the normal operations of cancer cells.
A significant consequence of the oxidative carbonylation induced by this compound is the potential initiation of apoptosis, or programmed cell death, in cancerous cells. datapdf.com By disrupting cellular signaling and inducing stress, the compound may activate the molecular pathways that lead to the self-destruction of cancer cells. datapdf.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetracycline |
Cytotoxic Activity against Specific Cell Lines
Schiff bases derived from this compound and its isomers have demonstrated notable cytotoxic activity against various cancer cell lines. These compounds are of interest in anticancer research due to their ability to induce cell death, potentially through apoptosis. nih.govnih.gov
One study investigated a novel Schiff base synthesized from 4-nitrobenzaldehyde (B150856), a related isomer. This compound exhibited significant cytotoxic effects against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 value of 446.68 µg/mL after 72 hours of treatment. nih.govijmcmed.org In contrast, it showed considerably less toxicity towards normal human gingival fibroblasts (NHGF), with an IC50 of 977.24 µg/mL, suggesting a degree of selectivity for cancer cells. nih.govijmcmed.org The mechanism of this cytotoxicity is thought to involve the induction of apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in treated cancer cells. nih.govnih.gov The presence of the azomethine group (-HC=N-) in the Schiff base structure is believed to be crucial for its anti-cancer activity. nih.govnih.gov
Furthermore, metal complexes incorporating Schiff bases derived from this compound have been evaluated for their cytotoxic potential. For instance, non-platinated transition metal (II) complexes (Cu(II), Co(II), Zn(II) & Ni(II)) prepared with a Schiff base from the condensation of this compound and pyridine-2-yl-methamine have been assessed against different cancer cell lines. orientjchem.org Similarly, lanthanide complexes with Schiff bases derived from 4-nitrobenzaldehyde have been synthesized and tested for their anticancer activities. researchgate.net Studies on various cancer cell lines, including HeLa (human cervix), SK-LU-1 (human non-small cell lung), and K562 (human chronic myelogenous leukemia), have shown that hybrid compounds based on combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole possess strong cytotoxic activity. mdpi.com For example, one such hybrid compound displayed an IC50 value of 0.16 µM against HeLa cells. mdpi.com
The cytotoxic effects of these compounds are often attributed to their interaction with biological targets like kinase receptors, which can lead to oxidative carbonylation and influence cell signaling pathways involved in cell growth and apoptosis. biosynth.comsmolecule.com
Table 1: Cytotoxic Activity of a 4-Nitrobenzaldehyde-Derived Schiff Base nih.govijmcmed.org
| Cell Line | Type | IC50 (µg/mL) after 72h |
| TSCCF | Tongue Squamous Cell Carcinoma | 446.68 |
| NHGF | Normal Human Gingival Fibroblasts | 977.24 |
Antioxidant Properties and Oxidative Stress Response
Research has indicated that this compound and its derivatives possess antioxidant properties and can influence oxidative stress responses. smolecule.commdpi.com These compounds can act as photostabilizing agents, protecting against oxidative damage induced by light. mdpi.com
Specifically, 2-nitrobenzaldehyde (B1664092), a closely related isomer, has been shown to effectively block the generation of singlet oxygen under both UV and visible light. mdpi.comnih.gov This is significant as singlet oxygen is a highly reactive oxygen species that can cause cellular damage. In comparative studies, 2-nitrobenzaldehyde demonstrated superior protection against singlet oxygen-mediated damage compared to well-established antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). mdpi.comnih.gov The order of protection was found to be: 2-nitrobenzaldehyde > 1,4-diazabicyclo[2.2.2]octane (DABCO) > TBHQ > 3-nitrobenzaldehyde (B41214) > BHA > 4-nitrobenzaldehyde > BHT. mdpi.comnih.gov
The addition of 2-nitrobenzaldehyde significantly reduces the oxidation of fatty acids and the degradation of photosensitizers, indicating its protective role against photodegradation. mdpi.com This suggests that it could have beneficial effects in biological tissues by inhibiting lipid peroxidation. mdpi.com The ability of these compounds to mitigate oxidative stress is also linked to their potential anticancer properties, as they may induce apoptosis in cancer cells through mechanisms involving oxidative carbonylation. smolecule.com
Furthermore, benzylidene ketone derivatives synthesized from 4-nitrobenzaldehyde have shown antioxidant activity by inhibiting deoxyribose degradation. hu.edu.jo The antioxidant capacity of these derivatives is influenced by their molecular structure, with factors like alkyl chain length playing a role in their scavenging activity. hu.edu.jo
Table 2: Comparative Antioxidant Efficacy against Singlet Oxygen mdpi.comnih.gov
| Compound | Relative Protective Effect |
| 2-Nitrobenzaldehyde | Highest |
| DABCO | High |
| TBHQ | Moderate |
| 3-Nitrobenzaldehyde | Moderate |
| BHA | Lower |
| 4-Nitrobenzaldehyde | Lower |
| BHT | Lowest |
Fluorescent Probe Applications in Biological Imaging
This compound and its derivatives are utilized in the creation of fluorescent probes for biological imaging due to their intrinsic optical properties. biosynth.com These probes are valuable tools for studying cellular environments and detecting specific biological molecules.
For instance, Schiff bases derived from this compound can form fluorescent compounds upon reaction with certain molecules, making them suitable as probes in fluorescence studies. biosynth.com The fluorescence of these compounds can be harnessed for various applications, including the development of pyrazoles as potential anti-cancer agents. biosynth.com
Derivatives of 4-nitrobenzaldehyde have been incorporated into the design of fluorescent probes for detecting formaldehyde (B43269) (FA), a significant biological and environmental analyte. rsc.orgmdpi.com One such probe, designed based on the 2-aza-Cope rearrangement mechanism, demonstrated high sensitivity and selectivity for FA. mdpi.com This probe, which includes a 4-nitrobenzylamine (B181301) group, showed a notable fluorescence enhancement upon reaction with FA, enabling its use in imaging FA in living cells. rsc.orgmdpi.com
Furthermore, Schiff bases derived from 4-nitrobenzaldehyde have been used to create multicolor fluorogenic hydrazone transfer systems for labeling alkyl aldehydes in cells. nih.gov These "DarkZone" dyes exhibit a significant "light-up" response upon reacting with aldehydes, allowing for the real-time monitoring of cellular aldehyde levels. nih.gov
The fluorescence of probes derived from this compound can be significantly influenced by environmental factors, particularly pH. researchgate.net This property allows for the dynamic study of pH changes within cellular compartments.
For example, a Schiff base-based fluorescent chemosensor developed for copper detection showed fluorescence quenching in a buffered aqueous/ethanolic solution at pH 7.0. researchgate.net This indicates that the fluorescence response is dependent on the pH of the medium.
In the development of pH-activatable fluorescent probes for imaging live microglial cell organelles, derivatives of 4-nitrobenzaldehyde were used. nih.gov A nitro-containing compound synthesized from 4-nitrobenzaldehyde was a key intermediate in creating probes that showed pH-sensitive fluorescence. One such probe was highly fluorescent at pH 4 but showed gradually decreasing fluorescence as the pH increased from 5 to 7, with a pKa of 5.4. nih.gov This pH-dependent fluorescence makes it suitable for imaging acidic organelles like lysosomes. Another related probe exhibited even better pH-sensitivity with a pKa of 6.0. nih.gov These findings highlight the tunability of the fluorescence response of these probes by modifying their chemical structure and the surrounding pH.
Development of Fluorescent Probes for Biological Systems
Interaction with DNA and Other Biomolecules
Schiff base complexes derived from this compound and its isomers are known to interact with DNA, exhibiting both binding and cleavage activities. These interactions are of significant interest for their potential therapeutic applications.
Studies on mononuclear Cu(II) Schiff base complexes have shown that they can effectively bind to calf thymus DNA (CT-DNA), primarily through an intercalation mode. researchgate.net These complexes also demonstrate the ability to cleave supercoiled pBR322 DNA. researchgate.net The efficiency of both binding and cleavage can be influenced by the specific structure of the Schiff base ligand. researchgate.net
Lanthanide(III) complexes with a Schiff base derived from 4-nitrobenzaldehyde and glycylglycine (B550881) have also been investigated for their DNA cleavage activity. researchgate.net When assayed on Escherichia coli DNA using gel electrophoresis in the presence of hydrogen peroxide, the Eu(III) and Nd(III) complexes were found to completely cleave the DNA. researchgate.net This indicates their potential as DNA-cleaving agents.
Similarly, Cd(II), Mn(II), and Ag(I) complexes with a Schiff base from 4-nitrobenzaldehyde and 2-amino-3-hydroxypyridine (B21099) were found to interact with DNA via an intercalative mode. naturalspublishing.com The binding and cleavage activities of these complexes suggest their potential as therapeutic agents. The interaction of these metal complexes with DNA is a key aspect of their biological activity, which also includes antibacterial and antifungal properties. naturalspublishing.com Water-soluble Schiff base metal complexes have also been developed and studied for their DNA cleavage and binding capabilities, highlighting their potential as therapeutic reagents and DNA probes. rsc.org
Potential Applications in Advanced Materials Science Research
Integration into Chemosensors for Metal Ion Detection
2-Hydroxy-4-nitrobenzaldehyde serves as a fundamental building block in the synthesis of sophisticated chemosensors for the detection of metal ions. The primary route involves the condensation of this compound with various amines or hydrazides to form Schiff bases and hydrazones. These resulting ligands possess specific binding sites that can selectively coordinate with metal ions, leading to a discernible signal, often in the form of a color change (colorimetric) or a change in fluorescence intensity (fluorometric).
Schiff bases derived from this compound and its isomers have demonstrated significant potential in detecting a wide array of metal ions. For instance, a hydrazone synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719) (a structural isomer) and 4-hydroxybenzoylhydrazone was investigated as a colorimetric sensor for nickel (II) ions, showing a distinct color change upon complex formation. researchgate.net Similarly, unsymmetrical Schiff bases incorporating a 2-hydroxy-5-nitrobenzylidene moiety have been synthesized and shown to be capable of sensing multiple metal ions including Cu²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Mn²⁺, and Cd²⁺ through changes in their electronic spectra. The sensing mechanism relies on the coordination between the metal ion and the donor atoms (typically nitrogen and oxygen) of the Schiff base ligand, which alters the electronic properties of the molecule and results in a change in its absorption or emission spectrum. rsc.org
Detailed research findings have highlighted the selectivity and sensitivity of these chemosensors. For example, a hydrazone-based sensor demonstrated high selectivity for copper (II) ions with a very low detection limit of 0.34 µg L⁻¹. rsc.org The effectiveness of these sensors is often evaluated through UV-Vis and fluorescence spectroscopy, which monitor the changes upon addition of various metal ions. mdpi.com
Table 1: Examples of Chemosensors Derived from this compound and its Isomers
| Derivative/Ligand | Target Metal Ion(s) | Sensing Principle | Key Finding | Reference |
|---|---|---|---|---|
| N'¹-((E)-ferrocenylidene)-N'³-((E)-2-hydroxy-5-nitrobenzylidene))malonohydrazide | Cu²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Mn²⁺, Cd²⁺ | Colorimetric/Electrochemical | Generation of a Metal-to-Ligand Charge Transfer (MLCT) band for Cu²⁺ detection. | |
| 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone | Ni²⁺ | Colorimetric | Distinct color change upon complexation with nickel (II) ions. | researchgate.net |
Applications in Liquid Crystals and Polymer Development
The structural characteristics of this compound and its isomers are advantageous for the development of advanced polymers and liquid crystals. The rigid aromatic core combined with polar functional groups can be exploited to design molecules with specific phase behaviors and electronic properties.
While direct applications of this compound in liquid crystals are not extensively documented in the provided search results, a closely related isomer, 3-hydroxy-4-nitrobenzaldehyde, has been used in the synthesis of highly polar liquid crystal dimers. tandfonline.com This suggests that the nitro-hydroxy-benzaldehyde framework is a suitable platform for creating mesogenic materials. The presence of strong dipole moments arising from the nitro and hydroxyl groups can influence the intermolecular interactions that lead to the formation of liquid crystalline phases.
In polymer science, substituted benzaldehydes, including nitro- and hydroxy-derivatives, are used to synthesize new azomethine compounds. scirp.org These compounds, which are essentially Schiff bases, can undergo oxidative polymerization to create polymers with conjugated bond systems. scirp.org Such conjugated polymers are of great interest due to their potential electroactive properties, making them suitable for applications in electronics and optoelectronics. The polymerization process typically involves the recombination of radical cations formed during oxidation. scirp.org The resulting polymers possess a backbone of alternating single and double bonds, which facilitates electron delocalization and gives rise to their unique electronic characteristics.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. numberanalytics.commdpi.com this compound derivatives are instrumental in this field, acting as programmable components for building complex architectures.
A notable example involves the use of a Schiff base ligand derived from 2-hydroxy-5-nitrobenzaldehyde and 4,4′-methylenedianiline. rsc.org This ligand is designed to wrap around two metal centers (like Mn(II) or Ni(II)) to form a triply stranded, dinuclear helicate. rsc.org These helicate units then act as connectors that self-assemble into robust, three-dimensional coordination polymers. The assembly is driven by a combination of coordination bonds, the bridging ability of phenolate (B1203915) groups, and further coordination of the nitro groups to potassium ions, which act as nodes in the extended network. rsc.org
This demonstrates the principle of host-guest chemistry, where a larger host structure (the coordination polymer) is formed that can potentially encapsulate smaller guest molecules. numberanalytics.commdpi.com The driving forces for these interactions include hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. numberanalytics.com The ability to design and control these non-covalent interactions is crucial for creating functional supramolecular materials for applications in areas like catalysis, separation, and molecular sensing. mdpi.comnih.gov
Development of Optoelectronic Materials
Optoelectronic materials interact with light to produce an electrical signal or vice versa and are critical for technologies like lasers, LEDs, and optical data storage. The molecular structure of this compound makes it a candidate for incorporation into materials with interesting optical properties.
Non-linear optical (NLO) materials have an optical response that is not proportional to the intensity of the incident light, a property essential for applications like frequency conversion and optical switching. Organic molecules with large dipole moments, extended π-conjugation, and electron-donating and electron-accepting groups often exhibit significant NLO properties.
The nitrobenzaldehyde scaffold is a classic component in NLO materials, with the nitro group acting as a strong electron-withdrawing group and the aromatic ring providing π-conjugation. Research on 4-nitrobenzaldehyde (B150856) (4-NB) has shown its potential as an NLO material, with single crystals being grown and characterized for their third-order NLO properties. researchgate.netresearchgate.net Schiff bases derived from this compound and its derivatives can also be designed to enhance NLO effects. The combination of the electron-withdrawing nitro group and the electron-donating hydroxyl group, connected through the conjugated system of the benzene (B151609) ring, creates an intramolecular charge-transfer system that is a prerequisite for second-order NLO activity. Metal complexes of Schiff bases have also been noted for their potential as materials with NLO properties. mdpi.com
Semiconductor Properties and Electrical Conductivity (especially metal complexes)
While this compound itself is not a semiconductor, its metal complexes, particularly those formed from its Schiff base derivatives, can exhibit semiconducting behavior. This property arises from the formation of an extended network of overlapping orbitals upon complexation, which can facilitate the movement of charge carriers.
Studies on molybdenum (Mo) and copper (Cu) complexes derived from aroylhydrazone ligands (synthesized from 2-hydroxy-5-nitrobenzaldehyde and various hydrazides) have demonstrated their semiconducting nature. mdpi.commdpi.com The electrical conductivity of these materials was investigated using impedance spectroscopy, which revealed that conductivity increases with rising temperature, a hallmark of semiconductor materials. mdpi.comresearchgate.net
For example, a dinuclear molybdenum complex showed DC conductivity values in the range of 10⁻¹⁴ (Ω cm)⁻¹ at elevated temperatures. mdpi.com A study comparing copper complexes found that the position of the hydroxyl group on the ligand significantly influenced the electrical properties. A complex derived from a 2-hydroxybenzhydrazide ligand, [Cu₂(L¹)₂], exhibited a much higher DC conductivity (7.69 × 10⁻¹¹ Ω⁻¹ cm⁻¹) compared to its analogue from a 4-hydroxybenzhydrazide (B196067) ligand, [Cu₂(L²)₂(MeOH)₃] (1.72 × 10⁻¹⁴ Ω⁻¹ cm⁻¹). mdpi.com This difference was attributed to the ortho position of the OH group enhancing electron delocalization within the complex. mdpi.com The relationship between conductivity (σ) and temperature (T) often follows the Arrhenius equation, allowing for the calculation of the activation energy (Ea) for the conduction process. researchgate.net
Table 2: Electrical Properties of Metal Complexes Derived from Related Hydrazone Ligands
| Complex | Ligand Precursors | DC Conductivity (σ_DC) | Temperature | Activation Energy (E_DC) | Reference |
|---|---|---|---|---|---|
| [(MoO₂(L))₂(4,4-bpy)] | 2-hydroxy-5-nitrobenzaldehyde + benzhydrazide | 5.9 × 10⁻¹⁴ (Ω cm)⁻¹ | 180 °C | Not specified | mdpi.com |
| [Cu₂(L¹)₂] | 5-nitrosalicylaldehyde + 2-hydroxybenzhydrazide | 7.69 × 10⁻¹¹ Ω⁻¹ cm⁻¹ | Not specified | 84.2 kJ mol⁻¹ | mdpi.com |
| [Cu₂(L²)₂(MeOH)₃] | 5-nitrosalicylaldehyde + 4-hydroxybenzhydrazide | 1.72 × 10⁻¹⁴ Ω⁻¹ cm⁻¹ | Not specified | 60.3 kJ mol⁻¹ | mdpi.com |
These findings underscore the potential of using this compound as a building block for designing new semiconducting materials, where the electrical properties can be fine-tuned by changing the metal center and the specific structure of the organic ligand. mdpi.comirb.hr
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-Hydroxy-4-nitrobenzaldehyde, and how are they applied?
- Methodological Answer :
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to confirm the molecular ion peak (e.g., expected m/z ~167 for C₇H₅NO₄). Isotopic patterns can validate nitro (-NO₂) and hydroxyl (-OH) groups .
- High-Performance Liquid Chromatography (HPLC) : Coupled with UV-vis detection, HPLC quantifies purity and identifies impurities in synthesized samples. Mobile-phase optimization (e.g., acetonitrile/water gradients) improves resolution .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions. For example, the aldehyde proton (~10 ppm) and nitro-group-induced deshielding in aromatic protons provide structural confirmation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Route Design : Utilize retrosynthetic databases (e.g., Reaxys, Pistachio) to identify nitro-group introduction via nitration of 2-hydroxybenzaldehyde. Monitor regioselectivity using computational tools (e.g., DFT) to predict nitration sites .
- Reaction Conditions : Control temperature (0–5°C) during nitration to minimize byproducts. Post-synthesis purification via recrystallization (ethanol/water) enhances yield .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy functional (e.g., B3LYP) provides accurate electron-density insights .
- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine basis sets (e.g., 6-31G*) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine XRD (via SHELX refinement) with NMR/MS to address ambiguities. For example, crystallographic data can confirm nitro-group orientation conflicting with NOESY correlations .
- Statistical Analysis : Apply principal component analysis (PCA) to multivariate spectral datasets to identify outlier measurements .
Q. How do researchers ensure the stability of this compound under experimental conditions?
- Methodological Answer :
- Storage : Store in airtight, amber-glass containers at –20°C to prevent photodegradation. Monitor decomposition via periodic HPLC analysis .
- Inert Atmospheres : Use nitrogen or argon in reaction setups to suppress oxidation of the aldehyde group .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
